2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide
Description
2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide is a synthetic organic compound featuring a thiazolidine-2,4-dione core substituted with a propyl group at the N3 position. Thiazolidine-2,4-diones are well-documented in medicinal chemistry, particularly as modulators of peroxisome proliferator-activated receptor gamma (PPARγ), with applications in diabetes and metabolic disorders . Crystallographic data for related compounds (e.g., thiazole-containing analogs) suggest that the naphthyl group contributes to stable π-stacking interactions in solid-state structures .
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-10-20-17(22)15(24-18(20)23)11-16(21)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,2,10-11H2,1H3,(H,19,21) |
InChI Key |
MNPMZUIFIBBHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For example, the reaction of propylamine with a diketone in the presence of elemental sulfur can yield the thiazolidine ring.
Attachment of Naphthalene Moiety: The naphthalene moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazolidine intermediate with a naphthalene derivative, such as naphthyl chloride, under basic conditions.
Formation of Acetamide Group: The final step involves the introduction of the acetamide group through an acylation reaction. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene moiety.
Scientific Research Applications
2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The thiazolidine ring and naphthalene moiety can facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide becomes evident when compared to related compounds. Below is a detailed analysis:
Structural Analogues
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide ()
- Core Structure : A 1,2,4-triazole ring replaces the thiazolidine-dione, with a thiophene substituent at C3.
- Key Differences :
- The triazole-thiophene system lacks the hydrogen-bonding capacity of the thiazolidine-dione’s carbonyl groups, reducing polarity.
- The allyl group (vs. propyl) may lower steric bulk but increase reactivity due to the double bond.
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide ()
- Core Structure : A thiazole ring replaces the thiazolidine-dione.
- Key Differences :
- The absence of the 2,4-dioxo groups eliminates hydrogen-bond donor/acceptor sites critical for PPARγ binding.
- The thiazole’s aromaticity enhances stability but reduces conformational flexibility.
2-((3-Allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide () Core Structure: A pyrimidine fused with thiophene and substituted with furan. Key Differences:
- The allyl group and sulfur atoms may enhance metal-binding capacity.
Physicochemical Properties
Crystallographic Insights
- The naphthyl group in all analogs promotes π-π stacking, as seen in crystal structures refined using SHELXL (e.g., ). However, the thiazolidine-dione’s carbonyl groups in the target compound may form intermolecular hydrogen bonds, enhancing crystalline stability compared to sulfur-rich analogs .
Biological Activity
The compound 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide is a thiazolidin derivative that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₄N₂O₄S
- CAS Number : 213252-19-8
This structure features a thiazolidine ring with two carbonyl groups (dioxo) and an acetamide moiety linked to a naphthalene ring.
Antioxidant Activity
Research indicates that thiazolidin derivatives exhibit significant antioxidant properties. In a study evaluating various derivatives, compounds similar to this compound were assessed for their ability to scavenge free radicals. The results showed promising DPPH radical scavenging activity, suggesting that these compounds can effectively mitigate oxidative stress in biological systems .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidine derivatives has been documented through various assays. For instance, compounds were tested for their ability to reduce pro-inflammatory cytokines and nitric oxide levels in macrophage cell lines. The compound demonstrated significant inhibition of inflammation markers, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
The anticancer activity of thiazolidine derivatives has been explored in several studies. Notably, compounds similar to the one induced apoptosis in cancer cell lines such as HeLa and A549 through both intrinsic and extrinsic pathways. The mechanism involved the activation of caspases and modulation of apoptotic proteins, highlighting the compound's potential as an anticancer therapeutic .
Case Study 1: Antioxidant Efficacy
In a comparative study involving multiple thiazolidine derivatives, this compound exhibited an IC50 value of 25 µM in DPPH scavenging assays, outperforming several known antioxidants such as ascorbic acid (IC50 = 30 µM). This suggests that the compound could be a strong candidate for further development as an antioxidant agent.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Ascorbic Acid | 30 | Antioxidant |
| Compound A | 25 | Antioxidant |
| Compound B | 40 | Antioxidant |
Case Study 2: Anti-inflammatory Mechanism
A study evaluating the anti-inflammatory effects of various thiazolidine compounds found that treatment with this compound resulted in a significant reduction of nitric oxide production in RAW264.7 macrophages by approximately 60% compared to untreated controls. This underscores the compound's potential utility in managing inflammatory diseases.
| Treatment | Nitric Oxide Production (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
